N-(3,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 3-Ethyl-4-oxo-7-phenyl substituents: The ethyl group at position 3 and phenyl at position 7 contribute to steric bulk and modulate electronic properties.
- N-(3,5-dimethoxyphenyl)acetamide side chain: The 3,5-dimethoxy groups enhance solubility via electron-donating effects and may influence target binding.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-4-27-23(29)22-21(19(13-32-22)15-8-6-5-7-9-15)26-24(27)33-14-20(28)25-16-10-17(30-2)12-18(11-16)31-3/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMERGNHGZYEOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, focusing on its antimicrobial and anticancer properties.
Structural Overview
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 481.6 g/mol. Its unique structure allows it to interact with various biological targets.
The mechanism of action of this compound involves binding to specific enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various therapeutic effects depending on the biological context in which the compound is applied.
Antimicrobial Activity
Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined for these compounds, revealing potent antibacterial effects .
- Mechanism : The presence of specific substituents on the thienopyrimidine ring enhances antimicrobial activity. Substituted amido or imino side chains at position 3 have been identified as crucial for this activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | E. coli | 8 | Moderate |
| Compound B | S. aureus | 4 | Strong |
| Compound C | Bacillus subtilis | 16 | Weak |
Anticancer Properties
This compound has also been evaluated for anticancer activity:
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it has shown effectiveness against HeLa cells and other tumor models .
- Mechanism : The anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
| A549 | 18 | Inhibition of proliferation |
Case Studies
Several studies have explored the biological activities of related thienopyrimidine compounds:
- Study on Antibacterial Activity : A series of thienopyrimidinone derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain substitutions significantly enhanced their antibacterial efficacy .
- Antitumor Screening : A drug library screening identified novel anticancer compounds with structural similarities to this compound. These compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
Scientific Research Applications
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.
Antitumor Activity
The compound has been investigated for its potential as an antitumor agent. Studies suggest that it may inhibit de novo purine biosynthesis by targeting key enzymes such as GARFTase and AICARFTase, which are crucial in cancer cell proliferation. This inhibition can lead to reduced growth of cancer cells.
Drug Development
N-(3,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is being explored for its therapeutic potential in treating various diseases due to its unique structure and biological activities.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant efficacy against E. coli and S. aureus with MIC values around 256 µg/mL. |
| Study B | Antitumor Mechanism | Showed inhibition of GARFTase and AICARFTase in cancer cell lines leading to reduced proliferation rates. |
| Study C | Anti-inflammatory Potential | Indicated reduction in inflammatory markers in vitro, warranting further investigation into its mechanism of action. |
Comparison with Similar Compounds
Methodological Considerations
- Structural Characterization : Techniques such as $ ^1H $-NMR and EI-MS ( ) are standard for confirming acetamide derivatives. X-ray crystallography using SHELX software ( ) could resolve the target compound’s 3D structure .
- Synthetic Challenges : The target compound’s complex substituents may necessitate advanced purification methods, such as gradient chromatography, to achieve high purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
